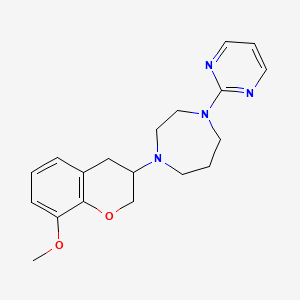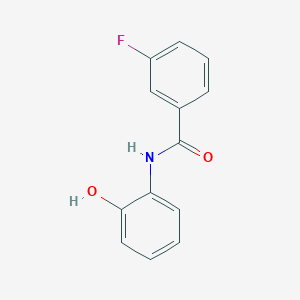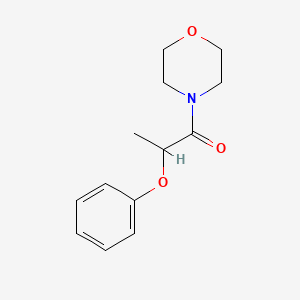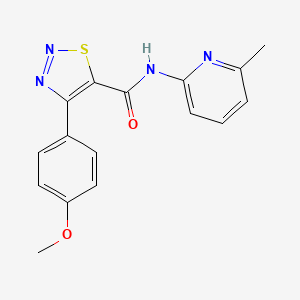
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane, also known as PD-0325901, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and MEK2. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases.
作用机制
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane inhibits the MEK1 and MEK2 enzymes, which are upstream activators of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By blocking this pathway, this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on MEK1 and MEK2, with an IC50 of 0.33 nM and 0.18 nM, respectively. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for lab experiments, including its potent inhibitory effects on MEK1 and MEK2, its favorable pharmacokinetic profile, and its ability to inhibit the growth of cancer cells and induce apoptosis. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases, and its effects may vary depending on the specific cancer cell line or disease model being studied.
未来方向
There are several future directions for the study of 1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane. One area of research is the development of combination therapies that target multiple pathways involved in cancer growth and proliferation. Another area of research is the study of this compound in combination with immunotherapy, which has shown promising results in the treatment of certain cancers. Finally, there is a need for further studies to elucidate the off-target effects of this compound and to identify potential biomarkers that can predict response to treatment.
合成方法
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane can be synthesized by a multistep process that involves the reaction of 2-pyrimidinylamine with 3,4-dihydro-2H-chromen-3-one to form the intermediate compound 1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)piperazine. This intermediate compound is then reacted with 1,2-dibromoethane to form the final product this compound.
科学研究应用
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-(2-pyrimidinyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-4-pyrimidin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-24-17-6-2-5-15-13-16(14-25-18(15)17)22-9-4-10-23(12-11-22)19-20-7-3-8-21-19/h2-3,5-8,16H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYWFPHTCYUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N3CCCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6019023.png)
![2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6019029.png)


![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6019043.png)
![(6-methoxy-2-naphthyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6019056.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6019058.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6019059.png)

![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-3-piperidinecarboxamide](/img/structure/B6019068.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B6019093.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6019107.png)
![1-(cyclohexylmethyl)-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6019122.png)